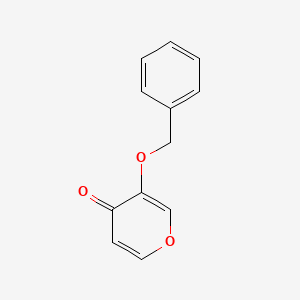

3-(Benzyloxy)-4H-pyran-4-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-phenylmethoxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMZYQOQNQAGSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=COC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447664 | |

| Record name | 3-benzyloxy-4-pyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61049-67-0 | |

| Record name | 3-benzyloxy-4-pyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 3-(Benzyloxy)-4H-pyran-4-one from Furfuryl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for producing 3-(benzyloxy)-4H-pyran-4-one, a valuable heterocyclic compound, starting from the bio-renewable feedstock, furfuryl alcohol. This document details the reaction pathway, provides step-by-step experimental protocols, and presents quantitative data in a clear, tabular format for ease of comparison and implementation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound from furfuryl alcohol is efficiently achieved through a two-step process. The initial and key transformation involves an oxidative ring expansion of furfuryl alcohol to form the pyranone core, yielding 3-hydroxy-4H-pyran-4-one. This intermediate is then subjected to a standard etherification reaction to protect the hydroxyl group as a benzyl ether, affording the final target molecule.

The logical workflow for this synthesis is depicted below:

Caption: Synthetic workflow from furfuryl alcohol to the target compound.

Experimental Protocols

The following protocols are adapted from established procedures and provide a detailed methodology for the synthesis.

Step 1: Synthesis of 3-Hydroxy-4H-pyran-4-one (Compound II)

This procedure outlines the oxidative ring expansion of furfuryl alcohol.[1]

Materials:

-

Furfuryl alcohol (Compound I)

-

Ethanol

-

Water

-

Chlorine gas

-

Sodium acetate or Potassium acetate (as catalyst)

Procedure:

-

In a reaction vessel equipped for cooling and gas introduction, dissolve furfuryl alcohol (20 kg) in a mixture of ethanol (20 L) and water (10 L).

-

Cool the solution to 5°C while stirring.

-

While maintaining the temperature at 5°C, introduce chlorine gas (25.5 kg) into the reaction mixture.

-

After the addition of chlorine gas is complete, allow the reaction to proceed for 1 hour at 5°C.

-

Let the mixture stand overnight, after which a filtration step is performed.

-

The filtrate (mother liquor) is then heated to 70°C and stirred for 2 hours to facilitate the rearrangement.

-

Cool the solution to room temperature to allow for crystallization of the product.

-

Filter the mixture and concentrate the filtrate under reduced pressure to remove the ethanol.

-

Further crystallization from the concentrated solution yields 3-hydroxy-4H-pyran-4-one.

Step 2: Synthesis of this compound

This protocol describes the benzylation of the hydroxyl group of 3-hydroxy-4H-pyran-4-one via a Williamson ether synthesis.[2]

Materials:

-

3-Hydroxy-4H-pyran-4-one (Compound II)

-

Dry N,N-dimethylformamide (DMF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide (BnBr)

-

Triethylamine

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (e.g., Argon), dissolve 3-hydroxy-4H-pyran-4-one (1.0 equivalent) in dry DMF (5-10 mL per mmol of substrate).

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (2.0 equivalents) portion-wise to the solution, followed by the dropwise addition of benzyl bromide (1.5–2.0 equivalents).

-

Stir the reaction mixture at 0°C and allow it to gradually warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture back to 0°C and quench by the addition of an excess of triethylamine.

-

Dilute the mixture with ethyl acetate and wash with water.

-

Separate the aqueous layer and extract it twice more with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of the intermediate, 3-hydroxy-4H-pyran-4-one, as reported in the cited literature.[1]

| Starting Material | Reagents and Solvents | Product | Purity | Yield | Analytical Data |

| Furfuryl alcohol (20 kg) | Chlorine (25.5 kg), Ethanol (20 L), Water (10 L) | 3-hydroxy-4H-pyran-4-one | 94% | 62% | LC-MS: [M+H]⁺ = 113.02 |

| Furfuryl alcohol (20 kg) | Chlorine (30 kg), Tetrahydrofuran (20 L), Water (10 L) | 3-hydroxy-4H-pyran-4-one | 95% | 54% | LC-MS: [M+H]⁺ = 113.02 |

Reaction Pathway Diagram

The chemical transformations are illustrated in the diagram below.

Caption: Overall reaction scheme for the synthesis.

References

Synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, a key intermediate in the development of various therapeutic agents, including the antiretroviral drug Dolutegravir.[1][2] The synthesis is a multi-step process commencing from furfuryl alcohol, involving an oxidative rearrangement, hydroxyl protection, and a final oxidation to yield the target carboxylic acid. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to aid researchers in the successful preparation of this important compound.

Synthetic Pathway Overview

The synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is accomplished through a four-step sequence. The process begins with the oxidative rearrangement of furfuryl alcohol to form the pyranone ring system. This is followed by the selective protection of the 3-hydroxyl group as a benzyl ether. The final step involves the oxidation of the hydroxymethyl group at the 2-position to the corresponding carboxylic acid.

Caption: Overall synthetic scheme for 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one

This initial step involves the oxidative rearrangement of furfuryl alcohol to form the core pyranone structure. The reaction is typically carried out using a halogenating agent in an aqueous medium.

Procedure:

To a reaction vessel containing a solution of potassium acetate in a mixture of tetrahydrofuran and water, furfuryl alcohol is added at a controlled temperature of 5°C. Chlorine gas is then bubbled through the reaction mixture. The reaction is monitored until completion, typically within one hour. The resulting mixture is then heated to 60°C for two hours to facilitate the rearrangement. After cooling, the product is isolated by filtration and purified by crystallization to yield 3-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one.

Step 2: Synthesis of 2-(Hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one

The hydroxyl group at the 3-position is selectively protected using a benzyl group to prevent its reaction in the subsequent oxidation step.

Procedure:

3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one is dissolved in a mixture of methanol and water containing sodium hydroxide. The solution is heated to 70°C, and benzyl chloride is added dropwise. The reaction is maintained at this temperature for 3 hours. After cooling to room temperature, the mixture is filtered, and the methanol is removed under reduced pressure. The aqueous phase is extracted with dichloromethane, and the combined organic layers are concentrated. The crude product is purified by filtration at a reduced temperature to give 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one.[3]

Step 3: Synthesis of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid

The final step is the selective oxidation of the primary alcohol at the 2-position to a carboxylic acid. A common and efficient method for this transformation is the TEMPO-catalyzed oxidation.

Procedure:

2-(Hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one is suspended in a biphasic mixture of dichloromethane and water. Sodium bicarbonate, sodium bromide, and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are added to the mixture, which is then cooled to 5°C. A solution of 10% sodium hypochlorite is added dropwise while maintaining the temperature at 5°C. The reaction is stirred for one hour upon completion of the addition. The reaction is quenched by the addition of a 30% aqueous solution of sodium thiosulfate. The pH of the mixture is adjusted to 3.5-4 with concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic phases are concentrated under reduced pressure to yield the crude product, which is then purified by recrystallization from acetonitrile.[1]

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Synthesis of 3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one

| Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Analytical Data |

| Furfuryl alcohol | Potassium acetate, Chlorine gas | Tetrahydrofuran, Water | 86 | 97 | LC-MS: [M+H]⁺ = 143.03[3] |

Table 2: Synthesis of 2-(Hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one

| Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Analytical Data |

| 3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | Benzyl chloride, Sodium hydroxide | Methanol, Water | 78-84 | 96-98 | LC-MS: [M+H]⁺ = 233.08[3] |

Table 3: Synthesis of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid

| Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Analytical Data |

| 2-(Hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one | TEMPO, NaBr, NaHCO₃, 10% NaOCl | Dichloromethane, Water | 77 | 99 | LC-MS: [M+H]⁺ = 247.06, ¹H NMR (DMSO-d₆) δ 8.00 (d, J=5.6Hz, 1H), 7.17 (s, 5H), 6.34 (d, J=5.7Hz, 1H), 4.91 (s, 2H), 2.30 (s, 1H)[1] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a single synthetic step, from reaction setup to product isolation and purification.

Caption: General experimental workflow for a synthetic chemistry procedure.

Safety Considerations

It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Chlorine gas: Highly toxic and corrosive. Handle with extreme caution in a dedicated, well-ventilated area.

-

Benzyl chloride: A lachrymator and potential carcinogen. Avoid inhalation and skin contact.

-

Sodium hypochlorite: A strong oxidizing agent. Avoid contact with organic materials and acids.

-

Dichloromethane: A volatile organic solvent and suspected carcinogen. Use in a fume hood and minimize exposure.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

- 1. 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid | 119736-16-2 [chemicalbook.com]

- 2. 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic Acid CAS 119736-16-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. WO2020132820A1 - Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid - Google Patents [patents.google.com]

Spectroscopic Characterization of 3-(Benzyloxy)-4H-pyran-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(Benzyloxy)-4H-pyran-4-one. Due to the limited availability of direct experimental spectra in the public domain, this guide presents predicted spectroscopic data based on the analysis of structurally analogous compounds. It also includes detailed experimental protocols for acquiring such data and a general workflow for the spectroscopic analysis of synthesized compounds.

Compound Identification

| Parameter | Value |

| Compound Name | This compound |

| Synonyms | 3-(Phenylmethoxy)-4H-pyran-4-one, 3-Benzyloxy-γ-pyrone |

| CAS Number | 61049-67-0[1][2][3][4] |

| Molecular Formula | C₁₂H₁₀O₃[1][3] |

| Molecular Weight | 202.21 g/mol [3] |

| Chemical Structure |

|

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of the 4H-pyran-4-one core and the benzyloxy substituent, as well as data from similar compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.60 | d | 1H | H-6 (pyranone ring) |

| ~7.30-7.45 | m | 5H | Phenyl protons of benzyl group |

| ~6.40 | d | 1H | H-5 (pyranone ring) |

| ~5.15 | s | 2H | Methylene protons (-CH₂-) of benzyl group |

| ~5.10 | s | 1H | H-2 (pyranone ring) |

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C-4 (C=O) |

| ~155.0 | C-2 |

| ~145.0 | C-6 |

| ~136.0 | Quaternary C of phenyl group |

| ~128.0-129.0 | CH of phenyl group |

| ~115.0 | C-5 |

| ~105.0 | C-3 |

| ~70.0 | Methylene C (-CH₂-) of benzyl group |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic and vinyl) |

| ~2950-2850 | Weak | C-H stretch (aliphatic -CH₂-) |

| ~1650 | Strong | C=O stretch (γ-pyrone) |

| ~1600, 1495, 1450 | Medium-Strong | C=C stretch (aromatic and pyranone ring) |

| ~1250 | Strong | C-O-C stretch (ether) |

| ~1100 | Medium | C-O stretch |

| ~750-700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Predicted Mass Spectrometry Data

| m/z | Ion |

| 202.06 | [M]⁺ |

| 203.07 | [M+H]⁺ |

| 91.05 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The solvent peak of CDCl₃ (δ 77.16 ppm) is typically used as the reference.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation:

-

ATR-FTIR (preferred): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, commonly coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) or Electron Impact (EI) are common ionization techniques.

Procedure (LC-MS with ESI):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

The mass range should be set to scan beyond the expected molecular weight (e.g., 50-500 m/z).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

-

Data Acquisition:

-

Record a baseline spectrum with a cuvette containing only the solvent.

-

Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Signaling Pathways and Biological Context

While specific signaling pathways for this compound are not yet elucidated, the 4H-pyran-4-one scaffold is a known pharmacophore found in numerous biologically active compounds. Derivatives have been investigated for a range of therapeutic applications, including as antioxidant, antibacterial, and antiproliferative agents. The benzyloxy moiety is often introduced to modulate properties such as solubility, cell permeability, and metabolic stability. Further research into the biological activity of this compound could involve screening against various cellular targets and signaling pathways implicated in diseases like cancer or inflammatory disorders.

The diagram below illustrates a logical workflow for preliminary biological screening of a novel compound.

Caption: Logical workflow for the preliminary biological evaluation of a novel chemical entity.

References

An In-depth Technical Guide to ¹H and ¹³C NMR Analysis of Pyranone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranones, heterocyclic compounds featuring a six-membered ring containing one oxygen atom and a ketone group, are significant scaffolds in medicinal chemistry and natural products. Their derivatives exhibit a wide range of biological activities, making their precise structural characterization a critical step in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for the structural elucidation of these molecules. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation techniques for the NMR analysis of pyranone derivatives.

Core Principles of NMR Spectroscopy in Pyranone Analysis

NMR spectroscopy relies on the magnetic properties of atomic nuclei. For organic molecules like pyranones, ¹H (proton) and ¹³C (carbon-13) are the most commonly studied nuclei.[1] The resulting NMR spectrum provides a wealth of information about the molecular structure.

-

Chemical Shift (δ): The position of a signal in an NMR spectrum, measured in parts per million (ppm), is known as the chemical shift. It is highly dependent on the electronic environment of the nucleus.[2] Electronegative atoms (like oxygen) and unsaturated systems (like the double bonds and carbonyl group in the pyranone ring) "deshield" nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).[2]

-

Integration: In ¹H NMR, the area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[1][3]

-

Multiplicity (Spin-Spin Splitting): The splitting of a proton signal into multiple peaks (e.g., a doublet, triplet) is caused by the influence of neighboring, non-equivalent protons. This "J-coupling" provides direct evidence of connectivity between atoms, typically over two or three bonds.[1]

-

¹³C NMR: The ¹³C spectrum directly probes the carbon skeleton of the molecule.[1] Due to the low natural abundance of ¹³C, these spectra generally have a lower signal-to-noise ratio and require more sample or longer acquisition times. Most ¹³C NMR spectra are acquired with proton decoupling, resulting in each unique carbon appearing as a singlet.[3] The chemical shift range for ¹³C is much wider (typically 0-220 ppm) than for ¹H (0-13 ppm), which often leads to better resolution of signals.[3]

Experimental Protocols

1. Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

-

Quantity of Material:

-

For ¹H NMR of small organic molecules, 5-25 mg of the pyranone derivative is typically required.[4][5]

-

For ¹³C NMR, which is inherently less sensitive, a higher concentration is needed, often 50-100 mg.[4][5] It's important to note that very concentrated samples can lead to increased viscosity and broader lines in the ¹H spectrum.[4]

-

-

Solvent Selection:

-

Deuterated solvents (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; Acetone-d₆) are essential. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability, while the absence of protons in the solvent prevents large, interfering signals.[4]

-

The choice of solvent depends on the solubility of the pyranone derivative.

-

-

Filtration:

-

The sample solution must be free of any solid particles, such as dust or undissolved compound.[5] Particulates disrupt the homogeneity of the magnetic field, leading to broad, poorly resolved spectral lines.[4]

-

It is best practice to dissolve the sample in a small vial and then filter it through a Pasteur pipette packed with a small plug of glass wool directly into the NMR tube.[6]

-

-

NMR Tubes:

-

Internal Standard:

-

For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is often added. TMS is chemically inert and its protons produce a sharp singlet at 0.00 ppm.[4] In many cases, the residual proton signal of the deuterated solvent can also be used as a secondary reference.[4][8]

-

2. NMR Data Acquisition

-

Spectrometer Setup: The prepared sample tube is placed in the NMR spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to maximize its homogeneity across the sample volume.

-

1D Spectra (¹H and ¹³C): Standard pulse sequences are used to acquire the one-dimensional ¹H and ¹³C spectra. For ¹³C, proton decoupling is typically applied to simplify the spectrum and improve signal-to-noise.

-

2D Spectra (COSY, HSQC, HMBC): For complex pyranone derivatives where 1D spectra are insufficient for complete assignment, a suite of 2D NMR experiments is invaluable.[9][10]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing ¹H-¹H connectivities.[1]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbons they are directly attached to (one-bond ¹H-¹³C correlations).[1][10]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular framework, especially around quaternary carbons.[10][11][12]

-

Data Presentation: Characteristic NMR Shifts of Pyranone Derivatives

The chemical shifts of protons and carbons in a pyranone ring are highly characteristic. The electronegative ring oxygen and the carbonyl group significantly influence the electronic environment, leading to predictable patterns.

Table 1: Representative ¹H NMR Data for Pyranone Scaffolds

| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 4H-Pyran-4-one | H-2 / H-6 | 7.7 - 7.9 | d | ~6.0 |

| H-3 / H-5 | 6.3 - 6.5 | d | ~6.0 | |

| 2H-Pyran-2-one (Coumalin) | H-3 | 6.2 - 6.4 | dd | ~6.5, 9.5 |

| H-4 | 7.5 - 7.7 | dd | ~6.0, 6.5 | |

| H-5 | 6.3 - 6.5 | td | ~6.0, 1.0 | |

| H-6 | 8.4 - 8.6 | dd | ~9.5, 1.0 | |

| Substituted Naphtho[1,8-cd]-pyran-1-one [13] | H-4 | 7.9 - 8.1 | d | ~7.8 |

| H-5 | 7.6 - 7.8 | t | ~7.8 | |

| H-6 | 8.1 - 8.3 | d | ~7.8 | |

| H-8 | 8.2 - 8.4 | d | ~7.5 | |

| H-9 | 7.3 - 7.5 | d | ~7.5 |

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.

Table 2: Representative ¹³C NMR Data for Pyranone Scaffolds

| Compound | Position | Chemical Shift (δ, ppm) |

| 4H-Pyran-4-one [14][15][16] | C-4 (C=O) | 175 - 180 |

| C-2 / C-6 | 155 - 160 | |

| C-3 / C-5 | 115 - 120 | |

| 2H-Pyran-2-one (Coumalin) | C-2 (C=O) | 160 - 165 |

| C-3 | 115 - 120 | |

| C-4 | 140 - 145 | |

| C-5 | 110 - 115 | |

| C-6 | 150 - 155 | |

| Substituted Naphtho[1,8-cd]-pyran-1-one [13] | C-1 (C=O) | 159 - 161 |

| C-3 (Olefinic) | 144 - 146 | |

| Naphthyl Carbons | 115 - 138 |

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.

Mandatory Visualization: Workflow and Logic Diagrams

A systematic workflow is essential for the efficient and accurate structural elucidation of pyranone derivatives using NMR.

Caption: Workflow for Structural Elucidation of Pyranones using NMR.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable techniques in the study of pyranone derivatives. A thorough understanding of sample preparation, spectral acquisition, and data interpretation allows researchers to unambiguously determine the structure of novel compounds. By systematically analyzing chemical shifts, coupling constants, and correlations from 1D and 2D NMR experiments, scientists can confirm molecular connectivity and stereochemistry, which is fundamental for advancing research in natural products and drug development.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 8. pubsapp.acs.org [pubsapp.acs.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. Structure elucidation of a pyrazolo[3,4]pyran derivative by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 14. 4H-PYRAN-4-ONE(108-97-4) 13C NMR [m.chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. 4H-pyran-4-one | C5H4O2 | CID 7968 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 4H-Pyran-4-One Natural Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4H-pyran-4-one scaffold, a core structure in many natural products, has garnered significant attention in the scientific community for its diverse and potent biological activities. Derivatives of this heterocyclic compound have demonstrated promising therapeutic potential across a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the significant biological activities of 4H-pyran-4-one natural derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Antioxidant Activity: Quenching the Flames of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of chronic diseases. Many 4H-pyran-4-one derivatives have exhibited significant antioxidant properties, acting as potent radical scavengers.

Quantitative Antioxidant Activity Data

The antioxidant capacity of various 4H-pyran-4-one derivatives has been quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) and the effective concentration (EC50) are key metrics used to express this activity, with lower values indicating greater potency.

| Compound/Derivative | Assay | IC50 (µM) | EC50 (mM) | Reference |

| Compound 4g | DPPH | - | - | [1] |

| Compound 4j | DPPH | - | - | [1] |

| Compound 4d | DPPH | - | - | [1] |

| Compound 4k | DPPH | - | - | |

| BHT (standard) | DPPH | - | - | [1] |

| Compound 4j | FRAP | - | More efficient than BHT | [1] |

Note: Specific IC50/EC50 values for some compounds were not explicitly provided in the search results, but their high scavenging potencies were highlighted.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the free radical scavenging activity of 4H-pyran-4-one derivatives.[2][3]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or other suitable solvent)

-

Test compounds (4H-pyran-4-one derivatives)

-

Positive control (e.g., Ascorbic acid or BHT)

-

96-well microplate

-

Microplate reader (absorbance at 517 nm)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

-

Preparation of Test Samples: Dissolve the 4H-pyran-4-one derivatives and the positive control in methanol to prepare a stock solution. From the stock solution, prepare serial dilutions to obtain a range of concentrations.

-

Assay:

-

To a 96-well microplate, add a specific volume of the test sample or standard to each well.

-

Add the DPPH working solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

Antimicrobial Activity: Combating Microbial Threats

The emergence of multidrug-resistant pathogens poses a significant global health threat. 4H-pyran-4-one derivatives have shown considerable activity against a range of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Spiro-4H-pyran derivatives (5a, 5b, 5f, 5g, 5i) | Staphylococcus aureus | Not specified, but noted as best MIC | [4] |

| Spiro-4H-pyran derivative (5d) | Staphylococcus aureus (standard and clinical isolates) | Good antibacterial effects | [5] |

| Spiro-4H-pyran derivative (5d) | Streptococcus pyogenes (standard and clinical isolates) | Good antibacterial effects | [5] |

| 4H-Pyran derivatives (4a-4j from dimedone) | Mycobacterium bovis (BCG) | Better activity than those from acetylacetone | [6] |

| 4H-Pyran derivatives (4h and 4i from acetylacetone) | Candida albicans | Highest antifungal activity among tested | [6] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the MIC of 4H-pyran-4-one derivatives against bacteria.[7][8][9]

Materials:

-

Test compounds (4H-pyran-4-one derivatives)

-

Bacterial strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Preparation of Test Compound Dilutions: Prepare a stock solution of the 4H-pyran-4-one derivative in a suitable solvent. Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathway: Inhibition of Pseudomonas aeruginosa Quorum Sensing

Some 4H-pyran-4-one derivatives have been shown to interfere with the Pseudomonas Quinolone Signal (PQS) pathway in Pseudomonas aeruginosa, a critical quorum-sensing system that regulates virulence factor production and biofilm formation.[10][11][12][13]

Anticancer Activity: A New Frontier in Oncology

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. 4H-pyran-4-one derivatives have emerged as a promising class of compounds with significant cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Activity Data

The anticancer potential of these derivatives is often evaluated by their IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 4d | HCT-116 | Colorectal Carcinoma | 75.1 | [14] |

| Compound 4k | HCT-116 | Colorectal Carcinoma | 85.88 | [14] |

| 5-hydroxy-2-iodomethyl-4-pyranone | L1210 | Murine Leukemia | 3.15 | [15] |

| 6-bromo-2-bromomethyl-5-hydroxy-4-pyranone | L1210 | Murine Leukemia | 3.40 | [15] |

| 6-bromo-5-hydroxy-2-hydroxy-methyl-4-pyranone | L1210 | Murine Leukemia | 3.75 | [15] |

| 2-bromomethyl-5-hydroxy-4-pyranone | L1210 | Murine Leukemia | 4.30 | [15] |

| 5-benzyloxy-2-chloromethyl-4-pyranone | L1210 | Murine Leukemia | 5 | [15] |

| Various derivatives | A549, H460, HT29, MKN-45, U87MG, SMMC-7721 | Various | Ranged from 0.55 to 9.83 | [16] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well tissue culture plates

-

Test compounds (4H-pyran-4-one derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 4H-pyran-4-one derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Signaling Pathway: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Several 4H-pyran-4-one derivatives have been found to exert their anticancer effects by inhibiting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[21][22][23][24][25] Dysregulation of CDK2 activity is a common feature in many cancers.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. 4H-pyran-4-one derivatives have demonstrated potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Tetrahydro-4H-pyran-4-one derivatives | Macrophages | Nitric Oxide (NO) Inhibition | Varies with derivative | [18] |

Experimental Protocol: Griess Assay for Nitric Oxide Determination

The Griess assay is a simple and sensitive method for the colorimetric determination of nitrite, a stable and nonvolatile breakdown product of NO.[26][27][28][29][30]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compounds (4H-pyran-4-one derivatives)

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite standard solution

-

96-well plate

-

Microplate reader (absorbance at 540 nm)

Procedure:

-

Cell Culture and Treatment: Plate macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the 4H-pyran-4-one derivatives for a specified time.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 18-24 hours.

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction:

-

Add the Griess Reagent to the collected supernatant in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes, protected from light. A pink to reddish color will develop in the presence of nitrite.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is then calculated.

Signaling Pathway: Inhibition of LPS-Induced Inflammatory Pathway

4H-pyran-4-one derivatives can exert their anti-inflammatory effects by interfering with the lipopolysaccharide (LPS)-induced inflammatory signaling pathway in macrophages, which leads to the production of pro-inflammatory cytokines and mediators.[31][32][33][34][35]

Conclusion

Natural derivatives of 4H-pyran-4-one represent a versatile and promising scaffold for the development of novel therapeutic agents. Their significant antioxidant, antimicrobial, anticancer, and anti-inflammatory activities, supported by a growing body of quantitative data, underscore their potential to address a wide range of unmet medical needs. The detailed experimental protocols provided in this guide offer a practical resource for researchers to further investigate these compounds. Moreover, the elucidation of their mechanisms of action, including the modulation of key signaling pathways, provides a rational basis for the design and optimization of new and more potent 4H-pyran-4-one-based drugs. Continued exploration of this remarkable class of natural products is poised to yield the next generation of innovative medicines.

References

- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. benchchem.com [benchchem.com]

- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 10. Disruption of the Pseudomonas aeruginosa Tat system perturbs PQS-dependent quorum sensing and biofilm maturation through lack of the Rieske cytochrome bc1 sub-unit | PLOS Pathogens [journals.plos.org]

- 11. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]

- 12. The Pseudomonas Quinolone Signal (PQS) Balances Life and Death in Pseudomonas aeruginosa Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pseudomonas Quinolone Signal-Induced Outer Membrane Vesicles Enhance Biofilm Dispersion in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, … [ouci.dntb.gov.ua]

- 15. Antileukemic activity of 4-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. From cell cycle control to cancer therapy: exploring the role of CDK1 and CDK2 in tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The history and future of targeting cyclin-dependent kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. Protocol Griess Test [protocols.io]

- 29. bio-protocol.org [bio-protocol.org]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. researchgate.net [researchgate.net]

- 32. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Inhibition of LPS-stimulated pathways in macrophages by the flavonoid luteolin - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. dovepress.com [dovepress.com]

Inferred Mechanism of Action for 3-Hydroxy-4-Pyrone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-hydroxy-4-pyrone, a heterocyclic organic compound, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the inferred mechanisms of action underlying their therapeutic potential, with a focus on their anticancer, antimicrobial, and neuroprotective effects. Key mechanistic pillars, including metal chelation, enzyme inhibition, and modulation of critical signaling pathways, are discussed in detail. This document synthesizes quantitative data from various studies into comparative tables, outlines detailed experimental protocols for key assays, and employs visualizations to elucidate complex biological interactions, serving as a comprehensive resource for researchers and professionals in drug discovery and development.

Core Mechanism: Metal Ion Chelation

A preponderant and versatile mechanism underpinning the bioactivity of 3-hydroxy-4-pyrone derivatives is their exceptional ability to chelate metal ions. The 3-hydroxy and 4-keto groups form a bidentate ligand that readily complexes with various di- and trivalent metal ions, most notably iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺). This sequestration of essential metal ions disrupts numerous physiological and pathological processes.

Quantitative Analysis of Metal Chelation

The stability of the metal-ligand complexes is a critical determinant of the biological efficacy of these derivatives. The stability constants (log β) for various metal complexes of maltol, a representative 3-hydroxy-4-pyrone derivative, are presented in Table 1.

| Metal Ion | Ligand | Log β₁ | Log β₂ | Log β₃ | Reference |

| Fe³⁺ | Maltol | 11.5 | 21.5 | 28.3 | [1] |

| Al³⁺ | Maltol | 8.6 | 16.3 | 22.4 | [1] |

| Cu²⁺ | Maltol | 8.2 | 15.0 | - | [1] |

| Zn²⁺ | Maltol | 6.2 | 11.5 | - | [1] |

| Ni²⁺ | Maltol | 5.3 | 9.6 | - | [1] |

| Co²⁺ | Maltol | 4.8 | 8.5 | - | [1] |

Table 1: Stepwise Stability Constants (Log β) of Maltol-Metal Complexes.

Experimental Protocol: Determination of Metal Chelation Stability Constants

The stability constants of metal complexes with 3-hydroxy-4-pyrone derivatives can be determined using potentiometric and spectrophotometric titrations.

Materials:

-

3-hydroxy-4-pyrone derivative

-

Metal salt (e.g., FeCl₃, CuCl₂)

-

Standardized NaOH solution

-

Inert salt solution (e.g., KNO₃ or NaCl) to maintain constant ionic strength

-

pH meter and electrode

-

UV-Vis spectrophotometer

-

Thermostated reaction vessel

Procedure:

-

Prepare solutions of the 3-hydroxy-4-pyrone derivative and the metal salt of known concentrations in an inert salt solution.

-

Calibrate the pH electrode using standard buffer solutions.

-

In a thermostated vessel, mix known volumes of the ligand and metal salt solutions.

-

Titrate the mixture with a standardized NaOH solution.

-

Record the pH and the volume of NaOH added at regular intervals.

-

For spectrophotometric titration, record the UV-Vis spectrum of the solution at each titration point.

-

The collected data (pH vs. volume of titrant and/or absorbance changes) are then processed using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[1][2]

Anticancer Activity

The anticancer properties of 3-hydroxy-4-pyrone derivatives are multifaceted, stemming from their ability to induce oxidative stress in cancer cells, inhibit critical enzymes, and modulate oncogenic signaling pathways.

Pro-oxidant Effect via Metal Chelation

In the tumor microenvironment, which is often rich in transition metals, the chelation of iron and copper by 3-hydroxy-4-pyrone derivatives can catalyze the generation of reactive oxygen species (ROS) through Fenton-like reactions. This surge in ROS induces oxidative stress, leading to DNA damage, lipid peroxidation, and ultimately, apoptosis of cancer cells.

References

The Structure-Activity Relationship of Pyran Derivatives in Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes.[1] The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] The current therapeutic strategies for AD are primarily symptomatic and offer limited efficacy, highlighting the urgent need for novel drug candidates that can modify the disease's progression.[1]

The pyran scaffold, a six-membered heterocyclic ring containing an oxygen atom, is a privileged structure in medicinal chemistry, found in a plethora of natural products and synthetic compounds with diverse biological activities.[1] Pyran derivatives, including chromenes, coumarins, flavonoids, and xanthones, have emerged as a promising class of compounds for the development of anti-Alzheimer's agents.[1] Their therapeutic potential stems from their ability to interact with multiple key targets implicated in the pathophysiology of AD, such as cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE), β-site amyloid precursor protein cleaving enzyme 1 (BACE1), and the Aβ peptide itself.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyran derivatives in the context of Alzheimer's disease, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in the rational design of next-generation therapeutics.

Key Molecular Targets of Pyran Derivatives in Alzheimer's Disease

The multifactorial nature of Alzheimer's disease necessitates the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several pathological pathways.[3] Pyran derivatives are well-suited for this approach due to their structural versatility, allowing for the incorporation of various pharmacophoric features to interact with different biological targets.

Cholinesterase Inhibition

The cholinergic hypothesis posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive decline observed in AD.[4] Inhibition of AChE and BuChE, the enzymes responsible for the breakdown of ACh in the synaptic cleft, is a clinically validated strategy to enhance cholinergic neurotransmission and provide symptomatic relief.[4][5] Many pyran derivatives have been identified as potent cholinesterase inhibitors.

BACE1 Inhibition

BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP) to generate the N-terminus of the Aβ peptide.[6][7] Inhibition of BACE1 is a key therapeutic strategy aimed at reducing the production of Aβ and preventing the formation of amyloid plaques.[2][7]

Inhibition of Amyloid-Beta Aggregation

The aggregation of Aβ monomers into neurotoxic oligomers and fibrils is a central event in AD pathogenesis.[8] Compounds that can inhibit or reverse this aggregation process are considered promising disease-modifying agents.[8]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for various classes of pyran derivatives against key Alzheimer's disease targets.

Table 1: SAR of Coumarin Derivatives as Cholinesterase Inhibitors

| Compound ID | R1 | R2 | R3 | Linker (X) | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

| Tacrine-Coumarin Hybrid 8f | H | H | H | -(CH2)5-NH- | 0.092 | 0.234 | [9] |

| Tacrine-Coumarin Hybrid 8m | H | H | H | -(CH2)7-NH- | 0.121 | 0.086 | [9] |

| Tacrine-Coumarin Hybrid 14c | H | H | H | -CH2-Triazole-CH2-O- | 0.0336 (eeAChE) | 0.0807 (eqBuChE) | [5] |

| Tacrine-Coumarin Hybrid 8e (Triazole Linker) | H | H | H | -(CH2)2-Triazole-CH2- | 0.027 | > 40 | [4] |

| Tacrine-Coumarin Hybrid 8m (Triazole Linker) | H | H | H | -(CH2)3-Triazole-CH2- | 0.068 | 0.006 | [4] |

eeAChE: Electrophorus electricus AChE; eqBuChE: Equine serum BuChE

General SAR for Coumarin-Tacrine Hybrids:

-

The length of the linker between the tacrine and coumarin moieties significantly influences inhibitory activity and selectivity.

-

A longer linker is generally favorable for BuChE inhibition, while a shorter to medium-length linker is preferred for AChE inhibition.[9]

-

The introduction of a 1,2,3-triazole ring in the linker can enhance AChE inhibitory potency.[4]

Table 2: SAR of Chromene Derivatives as BACE1 and Cholinesterase Inhibitors

| Compound ID | R1 | R2 | R3 | Target | IC50 (µM) | Reference |

| Imino-2H-chromene 10c | H | H | 4-Fluorobenzyl | BACE1 | 6.31 | [2] |

| Imino-2H-chromene 10a | H | H | Benzyl | BuChE | 3.3 | [2] |

| Imino-2H-chromene 11b | H | OH | H | Neuroprotection (% protection at 25 µM) | 32.3% | [2] |

General SAR for Imino-2H-Chromene Derivatives:

-

Substitution on the imino nitrogen plays a crucial role in determining the inhibitory activity against BACE1 and cholinesterases.

-

A fluorobenzyl group at this position enhances BACE1 inhibition.[2]

-

A simple benzyl group leads to better BuChE inhibition.[2]

Table 3: SAR of Flavonoid Derivatives as Amyloid-Beta Aggregation Inhibitors

| Compound | R1 (Ring B) | R2 (Ring B) | R3 (Ring C) | Aβ42 Aggregation Inhibition IC50 (µM) | Reference |

| Procyanidin B3 | OH | OH | - | 14.59 | |

| Procyanidin B4 | OH | OH | - | 32.64 | |

| Helichrysoside | O-Glucose | H | - | 44.45 | |

| Quercetin | OH | OH | OH | ~10-20 (Qualitative) | [10] |

| 6,2',3'-Trihydroxyflavone (Oxidized) | OH | OH | H | Potent (2-fold inhibition) | [10] |

General SAR for Flavonoids:

-

The presence of a catechol moiety (vicinal hydroxyl groups) on the B-ring is a key structural feature for potent Aβ aggregation inhibitory activity.[8]

-

The autoxidation of certain flavones can enhance their anti-amyloid potential.[10]

Table 4: SAR of Xanthone Derivatives as Multi-Target Inhibitors

| Compound ID | R1 | R2 | R3 | Target | IC50 (µM) | Reference |

| Xanthone Derivative 2a | H | O-(CH2)2-N(CH3)2 | H | AChE | 0.328 | [11] |

| 1-hydroxy-3-[2-(pyrrolidin-1-yl)ethoxy]-9H-xanthen-9-one | OH | O-(CH2)2-pyrrolidine | H | AChE | 2.403 | [12] |

| 1-hydroxy-3-[2-(pyrrolidin-1-yl)ethoxy]-9H-xanthen-9-one | OH | O-(CH2)2-pyrrolidine | H | BuChE | 31.221 | [12] |

| 1-hydroxy-3-[2-(pyrrolidin-1-yl)ethoxy]-9H-xanthen-9-one | OH | O-(CH2)2-pyrrolidine | H | Antioxidant | 2.662 | [12] |

| Copper complex of above | OH | O-(CH2)2-pyrrolidine | H | AChE | 0.934 | [12] |

General SAR for Xanthones:

-

The introduction of an aminoalkoxy side chain at position 3 of the xanthone scaffold is crucial for AChE inhibitory activity.[11][12]

-

A hydroxyl group at position 1 contributes to both AChE inhibition and antioxidant properties.[12]

-

Metal chelation can enhance the biological activity of xanthone derivatives.[11][12]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel pyran derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate.[5][12]

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Test compounds (pyran derivatives)

-

0.1 M Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of test compounds in DMSO.

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay in 96-well Plate:

-

To each well, add 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound solution at various concentrations.

-

For the control (100% activity), add 20 µL of buffer or DMSO instead of the test compound.

-

For the blank, add 160 µL of buffer and 20 µL of DMSO.

-

-

Pre-incubation:

-

Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add 20 µL of ATCI solution to each well to start the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

BACE1 Inhibition Assay (FRET-based)

This assay measures BACE1 activity using a fluorogenic substrate that is cleaved by the enzyme, resulting in an increase in fluorescence.[3][13]

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET peptide substrate

-

BACE1 assay buffer

-

Test compounds

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of test compounds in DMSO.

-

Dilute the BACE1 enzyme and FRET substrate in the assay buffer according to the manufacturer's instructions.

-

-

Assay in 96-well Plate:

-

Prepare a master mixture containing the assay buffer and FRET substrate.

-

Add 70 µL of the master mixture to each well.

-

Add 10 µL of the test compound solution at various concentrations to the test wells.

-

For the positive control, add 10 µL of buffer or DMSO.

-

For the blank, add 10 µL of buffer or DMSO.

-

-

Initiation of Reaction:

-

Add 20 µL of diluted BACE1 enzyme to the positive control and test wells.

-

-

Measurement:

-

Immediately read the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 405 nm) at regular intervals for 60-120 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.

-

Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Method)

This assay utilizes the fluorescent dye Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to the β-sheet structures of Aβ fibrils.[14][15]

Materials:

-

Aβ1-42 peptide

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compounds

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Aβ1-42 by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in DMSO.

-

Prepare a stock solution of ThT in PBS.

-

Prepare working solutions of Aβ1-42, ThT, and test compounds in PBS.

-

-

Assay in 96-well Plate:

-

In a 96-well plate, mix the Aβ1-42 solution with the test compound at various concentrations.

-

For the control, mix Aβ1-42 with buffer or DMSO.

-

-

Incubation:

-

Incubate the plate at 37°C with gentle shaking to promote aggregation.

-

-

Measurement:

-

At various time points, add the ThT working solution to each well.

-

Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to monitor the aggregation kinetics.

-

Calculate the percentage of inhibition of aggregation at a specific time point.

-

Determine the IC50 value for the inhibition of Aβ aggregation.

-

Neuroprotection Assay (MTT Assay in SH-SY5Y Cells)

This colorimetric assay assesses the ability of a compound to protect neuronal cells from a toxic insult (e.g., oxidative stress induced by H2O2 or Aβ-induced toxicity) by measuring the metabolic activity of viable cells.[16]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

-

Toxic agent (e.g., H2O2 or Aβ1-42 oligomers)

-

Test compounds

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2-4 hours).

-

Induce toxicity by adding the toxic agent (e.g., H2O2 or Aβ1-42) to the wells (except for the untreated control wells).

-

Incubate for 24 hours.

-

-

MTT Assay:

-

Remove the culture medium and add fresh medium containing MTT solution to each well.

-

Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

-

Solubilization and Measurement:

-

Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the concentration of the test compound that provides 50% protection (EC50).

-

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Cholinergic Signaling Pathway in Alzheimer's Disease

Caption: Cholinergic signaling pathway and the inhibitory action of pyran derivatives on AChE.

Amyloid Precursor Protein (APP) Processing Pathway

Caption: Amyloidogenic and non-amyloidogenic pathways of APP processing.

Experimental Workflow for SAR Studies of Pyran Derivatives

Caption: A typical workflow for the structure-activity relationship studies of pyran derivatives.

Conclusion and Future Directions

Pyran derivatives represent a rich source of chemical diversity for the development of novel therapeutics for Alzheimer's disease. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the pyran scaffold can lead to significant changes in biological activity and target selectivity. The multi-target potential of many pyran-based compounds, particularly their ability to inhibit cholinesterases, BACE1, and Aβ aggregation, makes them highly attractive candidates for further development.

Future research in this area should focus on:

-

Rational design of multi-target-directed ligands: Leveraging the known SAR to design novel pyran derivatives with optimized activity against multiple AD-related targets.

-

In-depth mechanistic studies: Elucidating the precise molecular interactions between pyran derivatives and their biological targets to guide further optimization.

-

Evaluation in in vivo models: Assessing the efficacy, pharmacokinetics, and safety of promising pyran derivatives in animal models of Alzheimer's disease.

-

Exploration of novel pyran scaffolds: Investigating new classes of pyran-containing compounds from natural and synthetic sources to identify novel anti-Alzheimer's agents.

By integrating the principles of medicinal chemistry, pharmacology, and computational modeling, the development of pyran-based therapeutics holds great promise for addressing the complex and multifaceted nature of Alzheimer's disease.

References

- 1. Dual/multitargeted xanthone derivatives for Alzheimer's disease: where do we stand? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel tacrine-coumarin hybrids linked to 1,2,3-triazole as anti-Alzheimer's compounds: In vitro and in vivo biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A cascade synthesis, in vitro cholinesterases inhibitory activity and docking studies of novel Tacrine-pyranopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of β-Amyloid Aggregation in Alzheimer’s Disease: The Key Role of (Pro)electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of novel tacrine-coumarin hybrids as multifunctional cholinesterase inhibitors against Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]

- 10. Autoxidation Enhances Anti-Amyloid Potential of Flavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and anti-Alzheimer's disease activity study of xanthone derivatives based on multi-target strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Evaluation of Xanthone Derivatives for Possible Treatment of Alzheimer's Disease Based on Multi-Target Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Tacrine-Based Hybrids: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Xanthone: Potential Acetylcholinesterase Inhibitor for Alzheimer's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Plant-Based Inhibitors of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Pyran-4-ones: A Technical Guide for Drug Development Professionals

The pyran-4-one scaffold, a six-membered heterocyclic ring containing an oxygen atom and a ketone group, represents a privileged structure in medicinal chemistry. Its prevalence in a wide array of natural products and synthetic compounds underscores its significance as a versatile pharmacophore. Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of the pyran-4-one class of compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Biological Activity of Pyran-4-one Derivatives

The biological efficacy of pyran-4-one derivatives is intricately linked to the nature and position of their substituents. The following tables summarize the quantitative data from various studies, providing a comparative analysis of their anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Pyran-4-one derivatives have shown significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several key compounds are presented in Table 1.

Table 1: Anticancer Activity of Pyran-4-one Derivatives (IC50 values in µM)

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Fused Pyran | 6e | MCF7 (Breast) | 12.46 ± 2.72 | [1] |

| Fused Pyran | 14b | A549 (Lung) | 0.23 ± 0.12 | [1] |

| Fused Pyran | 8c | HCT116 (Colon) | 7.58 ± 1.01 | [1] |

| 5-Hydroxy-2-hydroxymethyl-4-pyranone | 5-hydroxy-2-iodomethyl-4-pyranone | L1210 (Leukemia) | 3.15 | [2] |

| 5-Hydroxy-2-hydroxymethyl-4-pyranone | 6-bromo-2-bromomethyl-5-hydroxy-4-pyranone | L1210 (Leukemia) | 3.40 | [2] |

| 5-Hydroxy-2-hydroxymethyl-4-pyranone | 6-bromo-5-hydroxy-2-hydroxy-methyl-4-pyranone | L1210 (Leukemia) | 3.75 | [2] |

| 4H-Pyran | 4d | HCT-116 (Colon) | 75.1 | [3] |

| 4H-Pyran | 4k | HCT-116 (Colon) | 85.88 | [3] |

Anti-inflammatory Activity

The anti-inflammatory properties of pyran-4-ones have been evaluated through their ability to inhibit key inflammatory mediators. Table 2 provides IC50 values for the inhibition of cyclooxygenase (COX) enzymes.

Table 2: Anti-inflammatory Activity of Pyran-4-one Derivatives (COX Inhibition, IC50 values in µM)

| Compound Class | Specific Derivative | Target | IC50 (µM) | Reference |

| 3,4,6-triphenylpyran-2-one | 12e | COX-2 | 0.02 | [4] |

| 3,4,6-triphenylpyran-2-one | 12e | COX-1 | >100 | [4] |

| 3,4,6-triphenylpyran-2-one | 12o | COX-2 | 0.45 | [4] |

Antimicrobial Activity

Pyran-4-one derivatives have demonstrated inhibitory activity against a range of microbial pathogens. The minimum inhibitory concentration (MIC) values for representative compounds are summarized in Table 3.

Table 3: Antimicrobial Activity of Pyran-4-one Derivatives (MIC values in µg/mL)

| Compound Class | Specific Derivative | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) | Reference |

| Spiro-4H-pyran | 5d (indole and cytosine containing) | 32 (clinical isolate) | ≥512 | ND | [5] |

| Pyrano[4,3-b]pyranone | Compound 7 (Spiro hybrid molecule) | 50 | >100 | ND | [5] |

| Fused Spiro-4H-pyran | 4l | 125 | 125 | ND | [6] |

ND: Not Determined

Key Molecular Targets and Signaling Pathways

The diverse pharmacological effects of pyran-4-ones stem from their interaction with various molecular targets and modulation of key cellular signaling pathways.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Several 4H-pyran derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.[5] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. It is proposed that these compounds interact with the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its substrates.[5]

Cyclooxygenase (COX) Inhibition

Certain pyran-4-one derivatives exhibit anti-inflammatory activity by selectively inhibiting the COX-2 enzyme. This selectivity is crucial as COX-1 is involved in maintaining normal physiological functions, while COX-2 is primarily induced during inflammation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyran-4-one derivatives.

CDK2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyran-4-one derivative against CDK2.

Materials:

-

CDK2/Cyclin A2 enzyme

-

Substrate (e.g., Histone H1)

-

ATP

-

Test compound (Pyran-4-one derivative)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

-

96-well white microplates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

-

Reaction Mixture Preparation: In each well of the microplate, add the following components in order:

-

Assay buffer

-

Test compound at various concentrations (or DMSO for control)

-

CDK2/Cyclin A2 enzyme

-

Substrate

-

-

Initiation of Reaction: Add ATP to each well to initiate the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.[5]

COX Inhibition Assay

Objective: To determine the IC50 of a pyran-4-one derivative against COX-1 and COX-2.

Materials:

-